6,10-Dihydroxy Buspirone-d8 is a deuterated analog of Buspirone, a medication primarily used for the treatment of anxiety disorders. The compound is characterized by the substitution of hydrogen atoms with deuterium, which enhances its stability and provides unique properties for scientific research. It is classified as a pharmaceutical compound and is often utilized in studies related to pharmacokinetics and metabolic pathways.
6,10-Dihydroxy Buspirone-d8 can be sourced from various chemical suppliers and is often produced in laboratories specializing in synthetic organic chemistry. It is listed under several chemical registries, including the Chemical Abstracts Service with the number 1346599-17-4 and 658701-59-8, indicating its relevance in both research and pharmaceutical applications .
The compound falls under the category of pharmaceutical impurities and reference standards. It is specifically important in the context of drug development, particularly for Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs) submitted to regulatory bodies such as the U.S. Food and Drug Administration. Its classification as an impurity highlights its role in quality control processes during the manufacturing of Buspirone .
The synthesis of 6,10-Dihydroxy Buspirone-d8 involves several techniques aimed at incorporating deuterium into the Buspirone structure. Common methods include:
The typical reaction conditions for synthesizing 6,10-Dihydroxy Buspirone-d8 are as follows:
The molecular formula for 6,10-Dihydroxy Buspirone-d8 is , with a molecular weight of approximately 417.5 g/mol. The structure features multiple functional groups, including hydroxyl groups that contribute to its reactivity and biological activity.
The compound's structural integrity can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), which provide insights into its molecular configuration and purity .
6,10-Dihydroxy Buspirone-d8 can undergo various chemical reactions:
Common reagents and conditions for these reactions include:
6,10-Dihydroxy Buspirone-d8 functions similarly to its non-deuterated counterpart by acting as a partial agonist at the serotonin 5-HT1A receptor. This interaction enhances serotonergic activity in the brain, which is associated with anxiolytic effects. Additionally, it interacts with dopamine receptors, contributing to its therapeutic profile. The incorporation of deuterium allows for precise tracking in metabolic studies, enhancing our understanding of its pharmacokinetics .
The physical properties of 6,10-Dihydroxy Buspirone-d8 include:
Relevant chemical properties include:
Data regarding these properties can be obtained through analytical methods such as NMR spectroscopy and high-performance liquid chromatography (HPLC) .
6,10-Dihydroxy Buspirone-d8 has several scientific applications:
6,10-Dihydroxy Buspirone-d8 is a deuterium-labeled analog of the buspirone metabolite 6,10-Dihydroxy Buspirone. The parent compound has the molecular formula C₂₁H₃₁N₅O₄ and a molecular weight of 417.50 g/mol [1] [7]. Its core structure comprises an azaspirodecanedione ring substituted with a butyl chain linked to a 2-pyrimidinylpiperazine moiety. Hydroxyl groups are positioned at carbons 6 and 10 of the spirodecane ring system [1]. Deuterium labeling (indicated by "-d8") signifies the replacement of eight hydrogen atoms with deuterium isotopes at specific molecular positions. This yields the modified formula C₂₁H₂₃D₈N₅O₄ and a molecular weight of 425.55 g/mol [8] [9]. The isotopic labeling retains the core pharmacological structure while altering physicochemical properties critical for research applications.
Table 1: Molecular Properties of 6,10-Dihydroxy Buspirone-d8
Property | Specification |
---|---|
CAS Number (labeled) | 1346599-17-4 [8] |
CAS Number (unlabeled) | 658701-59-8 [1] [7] |
Molecular Formula (labeled) | C₂₁H₂₃D₈N₅O₄ |
Molecular Weight | 425.55 g/mol [8] |
Appearance | Neat solid [8] |
Deuterium (²H) substitution strategically enhances molecular stability by leveraging the isotope effect. Deuterium forms stronger carbon-deuterium (C-²H) bonds compared to carbon-hydrogen (C-H) bonds due to its lower vibrational frequency and higher bond dissociation energy [4] [9]. This increased bond strength impedes enzymatic cleavage—particularly by cytochrome P450 (CYP) oxidases—during hepatic metabolism. Consequently, deuterated analogs like 6,10-Dihydroxy Buspirone-d8 exhibit reduced metabolic degradation rates and extended in vivo half-lives relative to non-deuterated counterparts [6] [9]. This stability is pivotal for pharmacokinetic studies, where the deuterated compound serves as a robust internal standard in mass spectrometry. Its distinct mass shift (due to +8 Da) allows precise quantification against endogenous metabolites in biological matrices without isotopic interference [8] [9].
Buspirone undergoes extensive first-pass metabolism primarily mediated by the hepatic enzyme CYP3A4. Its metabolic cascade involves three key pathways:
6,10-Dihydroxy Buspirone arises from further oxidation of monohydroxylated intermediates or direct dihydroxylation of the parent buspirone molecule. It is formally classified as an impurity formed during the synthesis of buspirone metabolites [1] [7]. The deuterated analog (6,10-Dihydroxy Buspirone-d8) mirrors this metabolic origin but incorporates isotopic labeling to trace its biotransformation pathways quantitatively.
Table 2: Key Metabolites of Buspirone
Metabolite | Structure | Enzymatic Pathway | Bioactivity |
---|---|---|---|
1-PP | Pyrimidinylpiperazine | N-Dealkylation (CYP3A4) | α₂-Adrenoceptor antagonism [6] |
5-Hydroxybuspirone | 5-OH-Buspirone | Hydroxylation (CYP3A4) | Inactive [10] |
6,10-Dihydroxy Buspirone | Diol on spirodecane ring | Dihydroxylation (CYP3A4) | Minimal activity [1] |
Buspirone exerts anxiolytic effects primarily via partial agonism at serotonin 5-HT₁ₐ receptors. Its metabolite 1-PP contributes significantly to its pharmacological profile, exhibiting α₂-adrenoceptor antagonist activity at 1–20% the potency of buspirone in preclinical models [6] [10]. In contrast, 6,10-Dihydroxy Buspirone shows negligible receptor affinity or pharmacological activity based on structural analyses and metabolic studies [1] [8]. The dihydroxylation at positions 6 and 10 likely disrupts molecular interactions with serotonin or dopamine receptors critical for anxiolytic or antidepressant effects. Consequently, 6,10-Dihydroxy Buspirone serves primarily as an analytical reference standard rather than a therapeutically relevant species. Its deuterated form (6,10-Dihydroxy Buspirone-d8) extends this utility by enabling precise quantification of buspirone’s metabolic fate in research settings, devoid of confounding pharmacological effects [1] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1